molecular formula C21H18FN3O2S B12192447 6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12192447
M. Wt: 395.5 g/mol
InChI Key: PLLIFLBIOKYLBF-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C19H17FN2O2S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the 2-(2-Methoxyphenoxy)ethyl Group: This step can be achieved through an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
  • 4-(4-fluorophenyl)-2-(2-methoxyphenoxy)thieno[3,2-d]pyrimidine

Uniqueness

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C21H18FN3O2S/c1-26-17-4-2-3-5-18(17)27-11-10-23-21-20-16(24-13-25-21)12-19(28-20)14-6-8-15(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,24,25)

InChI Key

PLLIFLBIOKYLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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